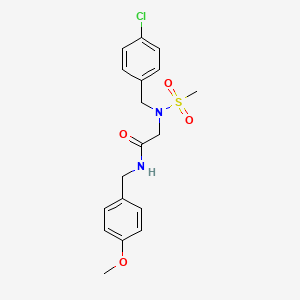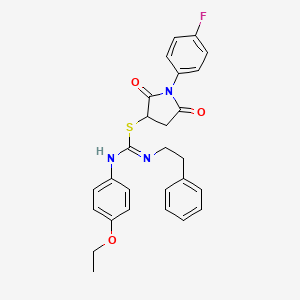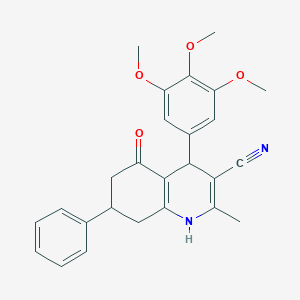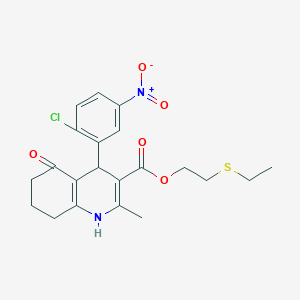![molecular formula C16H15F3N2O3S B4983088 N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea](/img/structure/B4983088.png)
N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as DMSO, and it is used as a solvent in various chemical reactions. This compound has a unique structure that makes it an excellent candidate for various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea has various applications in scientific research. It is commonly used as a solvent in chemical reactions and as a reagent in organic synthesis. It is also used in the preparation of various compounds that have biological activity. This compound is used in the synthesis of various inhibitors of enzymes, including protein kinases and matrix metalloproteinases. It is also used in the synthesis of compounds that have antitumor activity.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea is not well understood. However, it is known to inhibit the activity of various enzymes, including protein kinases and matrix metalloproteinases. It is also known to have antitumor activity.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea has various biochemical and physiological effects. It is known to inhibit the activity of various enzymes, including protein kinases and matrix metalloproteinases. It is also known to have antitumor activity. However, its effects on other biological processes are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea has various advantages and limitations for lab experiments. Its unique structure makes it an excellent candidate for various applications in scientific research. It is also relatively easy to synthesize and purify. However, it is not suitable for all types of experiments, and its effects on biological processes are not well understood.
Zukünftige Richtungen
There are various future directions for the research on N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea. One direction is to investigate its effects on other biological processes. Another direction is to explore its potential as an inhibitor of other enzymes. Additionally, research can be done to optimize the synthesis and purification of this compound. Finally, more studies can be done to explore its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea is a chemical compound that has various applications in scientific research. Its unique structure makes it an excellent candidate for various applications in scientific research. It is commonly used as a solvent in chemical reactions and as a reagent in organic synthesis. It is also used in the preparation of various compounds that have biological activity. However, its effects on other biological processes are not well understood. Therefore, further research is needed to explore its potential in various fields of scientific research.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea involves the reaction of 3,4-dimethylphenyl isocyanate with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base. The reaction occurs at room temperature and yields a white crystalline solid. The purity of the compound can be improved by recrystallization.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[4-(trifluoromethylsulfonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c1-10-3-4-13(9-11(10)2)21-15(22)20-12-5-7-14(8-6-12)25(23,24)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSZZHHWCCDLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4983006.png)


![5-(2-hydroxy-5-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4983042.png)
![allyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4983061.png)

![2,2'-({[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}imino)diethanol](/img/structure/B4983071.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4983081.png)
![phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)
![2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B4983103.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4983108.png)
![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)

